molecular formula C9H9NO2 B1610965 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one CAS No. 3693-08-1

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Numéro de catalogue: B1610965
Numéro CAS: 3693-08-1
Poids moléculaire: 163.17 g/mol
Clé InChI: PBQINQSJWPGZAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a heterocyclic compound that belongs to the class of oxazepines These compounds are characterized by a seven-membered ring containing one oxygen and one nitrogen atom The structure of this compound includes a fused benzene ring, which imparts unique chemical and physical properties to the molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one typically involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This reaction is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . The process can be summarized as follows:

    N-Arylation Reaction: N-arylated 2-aminophenols react with 2-halogenated benzoic or phenylacetic acids to form multi-functionalized triarylamines.

    Intramolecular Lactonization/Acylation: The triarylamines undergo intramolecular lactonization or acylation to yield the desired oxazepine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biomass-derived N-arylated 2-aminophenol as a starting material has been explored to enhance the efficiency and sustainability of the process .

Analyse Des Réactions Chimiques

N-Alkylation and Substitution Reactions

The nitrogen atom in the oxazepine ring undergoes alkylation under basic conditions. For example:

  • Methylation : Treatment with iodomethane (CH₃I) and sodium hydride (NaH) in DMF at room temperature yields 1-methyl derivatives (e.g., 17 in ).

  • Cyclopropylmethylation : Using cyclopropylmethyl bromide with NaH generates N-cyclopropylmethyl-substituted analogs (e.g., 4 in ).

Key Data :

ReactionReagents/ConditionsProduct YieldReference
N-MethylationCH₃I, NaH, DMF, 0°C → RTQuantitative
N-CyclopropylmethylationCyclopropylmethyl bromide, NaH49%

Cyclization and Ring Formation

The benzoxazepine core is synthesized via intramolecular cyclization:

  • Intramolecular Lactonization : Biomass-derived N-arylated 2-aminophenols react with 2-halogenated acids under mild conditions to form the seven-membered ring .

  • Palladium-Catalyzed Cyclization : XPhos Pd G2 catalyzes the formation of the oxazepinone ring from brominated precursors in 1,4-dioxane at 110°C, achieving 90–99% yields .

Example :

text
Br | Pd Catalyst → Benzoxazepinone (90–99% yield)

Oxidation and Reduction

The carbonyl group at position 2 participates in redox reactions:

  • Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the carbonyl to a hydroxyl group, forming dihydroxy derivatives.

  • Oxidation : Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) oxidizes the ring system, though specific products are less documented in accessible literature.

Nucleophilic Addition and Functionalization

The carbonyl group is susceptible to nucleophilic attack:

  • Oximation : Reaction with methoxyamine forms (E)-5-(methoxyimino) derivatives, enhancing fungicidal activity (e.g., compound 5-03 in ).

  • Suzuki Coupling : Brominated derivatives undergo cross-coupling with aryl boronic acids to introduce aromatic substituents (e.g., OXS003976 in ).

Key Findings :

  • Substituents at N-1 (e.g., isopropyl) optimize biological activity .

  • Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .

Diels-Alder and Cycloaddition Reactions

The compound participates in (5+2) dipolar cycloadditions:

  • Mechanism : Imine intermediates react with electrophilic partners (e.g., isobenzofuran-1(3H)-one) via a concerted pathway, forming fused heterocycles (Scheme 7 in ).

Conditions :

  • Acid catalysis enhances electrophilicity of the carbonyl carbon .

  • Yields depend on electronic effects of substituents.

Table 2: Biological Activity of Derivatives

DerivativeSubstituentActivity (EC₅₀/IC₅₀)Target Application
OXS003976 Cyclopropylmethyl0.1 μMAML Differentiation
5-03 Methoxyimino1.2 μg/mLFungicide
2d TrifluoromethylN/AMaterial Science

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of 3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one exhibit potential as anticancer agents. Notably, studies focused on acute myeloid leukemia (AML) have shown that certain compounds can induce differentiation in AML cells, potentially offering a novel treatment strategy that avoids traditional cytotoxic chemotherapy .
    • A structure-activity relationship (SAR) analysis revealed that specific substitutions on the compound enhance its cytotoxic effects against various cancer cell lines .
  • Antioxidant Properties :
    • The compound has demonstrated significant antioxidant activity in vitro, suggesting its potential use in preventing oxidative stress-related diseases. It has shown improved antioxidative effects compared to standard antioxidants like BHT (Butylated Hydroxytoluene).
  • Interaction with Biological Targets :
    • Interaction studies have been conducted to assess the binding affinity of this compound to various biological targets. Techniques such as radiolabeled ligand binding assays are employed to optimize its pharmacological profile.

Agricultural Applications

  • Fungicidal Activity :
    • The compound has been explored for its antifungal properties. In vitro evaluations have shown moderate to high activity against several phytopathogenic fungi, making it a candidate for developing new agricultural fungicides .
  • Synthesis of Novel Derivatives :
    • Researchers are actively synthesizing derivatives of this compound to enhance its biological activity and broaden its applications in both pharmaceutical and agricultural contexts .

Case Studies and Research Findings

Recent studies have highlighted the compound's diverse applications:

  • A study identified several derivatives of this compound that could effectively induce differentiation in AML cell lines. These findings suggest a promising avenue for developing new treatments for this aggressive cancer type .
  • Another study focused on the synthesis of novel antifungal agents based on the oxazepine framework showed promising results against eight different phytopathogenic fungi, indicating the compound's potential utility in agricultural applications .

Mécanisme D'action

The mechanism of action of 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Activité Biologique

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Recent studies have highlighted its efficacy in inducing differentiation in acute myeloid leukemia (AML) cells, among other pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.

Structure-Activity Relationship (SAR)

The SAR studies of this compound and its analogues have revealed critical insights into the modifications that enhance biological activity. Key findings include:

  • Optimal Substituents : The presence of an isopropyl group at the N-1 position significantly increases activity against AML cells. Conversely, electron-withdrawing groups at this position reduce efficacy .
  • Morphological Changes : Compounds such as OXS003976 have been shown to induce morphological changes in AML cell lines (HL-60, THP-1, OCI-AML3), indicating differentiation as evidenced by increased cell size and altered cytoplasm-to-nuclei ratios .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic application. Studies indicate:

  • Absorption and Distribution : The compound exhibits a permeability coefficient of 31×106cm s31\times 10^{-6}\text{cm s} and a low efflux ratio (EfR) of 1.3, suggesting good absorption characteristics .
  • Metabolic Stability : Variants like trifluoroethyl-substituted compounds showed high metabolic stability while maintaining moderate clearance rates in vivo .

Biological Activity in Case Studies

Several studies have explored the biological activity of this compound:

  • Induction of Differentiation in AML :
    • A phenotypic screen identified the compound as a potential differentiating agent for AML cells. It upregulated CD11b expression and decreased cell proliferation across multiple AML cell lines .
    • In vivo studies demonstrated that certain analogues maintained efficacy while showing acceptable safety profiles .
  • Fungicidal Properties :
    • Research indicates that related compounds exhibit moderate to high antifungal activity against various phytopathogenic fungi, suggesting potential applications in agriculture .

Summary of Findings

The biological activity of this compound is characterized by its ability to induce differentiation in AML cells and its promising pharmacokinetic profile. The following table summarizes key findings from recent studies:

Property Observation
Optimal SubstituentIsopropyl at N-1 enhances activity
Morphological ChangesIncreased cell size and altered cytoplasm-to-nuclei ratio
Permeability31×106cm s31\times 10^{-6}\text{cm s}
Efflux RatioLow (EfR = 1.3)
Metabolic StabilityHigh for trifluoroethyl variants
Antifungal ActivityModerate to high against phytopathogenic fungi

Propriétés

IUPAC Name

1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQINQSJWPGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579143
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-08-1
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g o-amino-benzyloxy acetic acid and 1.1 g dicyclohexyl carbodiimide were stirred in 15 ml refluxing methanol for 8 hours. The mixture was evaporated, and the residue was stirred with 50 ml acetone and filtered, whereafter the filtrate was evaporated to give the title compound. M.p. 160°-165° C.
Name
o-amino-benzyloxy acetic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide (7.0 g, 35 mmol) in isopropyl alcohol (100 mL) was added 50% w/w sodium hydroxide aqueous solution (4 mL, 50 mmol). The mixture was stirred at rt overnight. The mixture was extracted with DCM (50 mL×2). The resulting solution was then washed with brine (50 mL×2) and dried over MgSO4. The solvent was evaporated to afford 1,5-dihydro-4,1-benzoxazepin-2-one as a brown solid in 65% yield (3.7 g). MS: 163.0 (M+H)+; tR=1.56 min (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 2
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 3
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 4
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 5
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 6
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.